3-Iodo-6-methoxy-4-nitro-1H-indazole
Overview
Description
3-Iodo-6-methoxy-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of iodine, methoxy, and nitro groups in the structure of this compound makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methoxy-4-nitro-1H-indazole typically involves the introduction of the iodo, methoxy, and nitro groups onto the indazole core. One common method is the iodination of 6-methoxy-4-nitro-1H-indazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in controlling the reaction parameters and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methoxy-4-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like copper(I) iodide.
Reduction Reactions: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol or methanol.
Oxidation Reactions: Potassium permanganate, solvents like acetone or water.
Major Products Formed
Substitution Reactions: Products with the iodine atom replaced by the nucleophile.
Reduction Reactions: Products with the nitro group reduced to an amino group.
Oxidation Reactions: Products with the methoxy group oxidized to a carbonyl group.
Scientific Research Applications
3-Iodo-6-methoxy-4-nitro-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methoxy-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the nitro group can contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-nitro-1H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-4-nitro-1H-indazole: Lacks the iodine atom, which may influence its chemical properties and applications.
3-Iodo-6-methoxy-1H-indazole: Lacks the nitro group, which can alter its biological activity and reactivity.
Uniqueness
3-Iodo-6-methoxy-4-nitro-1H-indazole is unique due to the presence of all three functional groups (iodo, methoxy, and nitro) on the indazole core. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-iodo-6-methoxy-4-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O3/c1-15-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRUMBZYNRQEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646933 | |
Record name | 3-Iodo-6-methoxy-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-12-7 | |
Record name | 3-Iodo-6-methoxy-4-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-6-methoxy-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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